molecular formula C26H26N4O3 B4977061 N-[2-(2,1,3-benzoxadiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide

N-[2-(2,1,3-benzoxadiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide

Cat. No.: B4977061
M. Wt: 442.5 g/mol
InChI Key: TUVUJANJJLOQQY-UHFFFAOYSA-N
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Description

N-[2-(2,1,3-benzoxadiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxadiazole moiety, an isoquinoline ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,1,3-benzoxadiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide typically involves multiple steps, including the formation of the benzoxadiazole and isoquinoline intermediates. Common synthetic routes may include:

    Formation of Benzoxadiazole Intermediate: This step often involves the cyclization of o-nitroaniline derivatives with appropriate reagents to form the benzoxadiazole ring.

    Synthesis of Isoquinoline Intermediate: The isoquinoline ring can be synthesized through Pictet-Spengler reactions, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Coupling Reactions: The final step involves coupling the benzoxadiazole and isoquinoline intermediates with the methoxyphenyl propanamide moiety under specific conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,1,3-benzoxadiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2,1,3-benzoxadiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety, which can be used in imaging and diagnostic applications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(2,1,3-benzoxadiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The isoquinoline ring may also play a role in modulating biological pathways, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,1,3-benzoxadiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide is unique due to its combination of benzoxadiazole, isoquinoline, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c1-32-24-8-3-2-5-19(24)10-12-25(31)27-22-11-9-18-13-14-30(17-21(18)15-22)16-20-6-4-7-23-26(20)29-33-28-23/h2-9,11,15H,10,12-14,16-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVUJANJJLOQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)NC2=CC3=C(CCN(C3)CC4=CC=CC5=NON=C54)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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